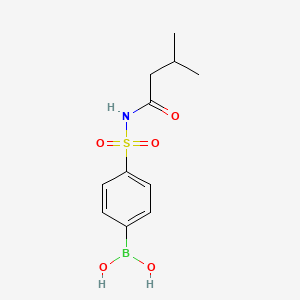
4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid
Übersicht
Beschreibung
4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid is a chemical compound with the molecular formula C11H16BNO5S . It has a molecular weight of 285.13 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16BNO5S/c1-8(2)7-11(14)13-19(17,18)10-5-3-9(4-6-10)12(15)16/h3-6,8,15-16H,7H2,1-2H3, (H,13,14) . This indicates the connectivity and hydrogen count of the atoms in the molecule, providing a unique representation of its structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Application in Materials Science
Phenylboronic acid, including derivatives such as “4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid”, is used in the synthesis of boronate affinity materials (BAMs) .
Methods of Application or Experimental Procedures
In a study, the effects of polymerization solvents and crosslinker types on the binding selectivity of PBA-functionalized polymers were investigated . It was found that the PBA-functionalized polymers using N,N’-methylbisacrylamide (MBAA) as the crosslinker synthesized in DMSO by a one-pot polymerization approach displayed ultrahigh selectivity to cis-diol containing molecules .
Results or Outcomes
The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10^-4 M and 9.8×10^-5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n=3) .
Application in Fluorescent Sensing and Imaging
Phenylboronic acid (PBA) and its derivatives are used in the synthesis of fluorescent materials .
Summary of the Application
These materials are used in sensing and imaging applications . The principle of boronate affinity reaction is pH dependent, under high pH condition the PBA can form a covalent complex with the cis-diol group, when the pH environment changes to be acidic the complex will dissociate into the original PBA and the cis-diol . Such pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials .
Methods of Application or Experimental Procedures
Various PBA-functionalized materials such as organic polymer particles , silica spheres , magnetic materials , and monolithic columns , were developed as the pretreatment materials for the selective enrichment of nucleosides or catechols in real samples to improve the target molecules detection sensitivity and accuracy .
Results or Outcomes
The use of hydrophilic PBA monomer to prepare BAMs was another way to avoid non-specific adsorption . For instance, 4-(3-butenylsulfonyl) phenylboronic acid (BSPBA) was designed and applied for the preparation of hydrophilic PBA .
Application in Fluorescent Sensing and Imaging
Phenylboronic acid (PBA) and its derivatives are used in the synthesis of fluorescent materials .
Summary of the Application
These materials are used in sensing and imaging applications . The principle of boronate affinity reaction is pH dependent, under high pH condition the PBA can form a covalent complex with the cis-diol group, when the pH environment changes to be acidic the complex will dissociate into the original PBA and the cis-diol . Such pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials .
Methods of Application or Experimental Procedures
Various PBA-functionalized materials such as organic polymer particles , silica spheres , magnetic materials , and monolithic columns , were developed as the pretreatment materials for the selective enrichment of nucleosides or catechols in real samples to improve the target molecules detection sensitivity and accuracy .
Results or Outcomes
The use of hydrophilic PBA monomer to prepare BAMs was another way to avoid non-specific adsorption . For instance, 4-(3-butenylsulfonyl) phenylboronic acid (BSPBA) was designed and applied for the preparation of hydrophilic PBA .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, one should rinse the mouth and seek medical attention if feeling unwell .
Eigenschaften
IUPAC Name |
[4-(3-methylbutanoylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-8(2)7-11(14)13-19(17,18)10-5-3-9(4-6-10)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLBTLHEFYQBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656898 | |
| Record name | {4-[(3-Methylbutanoyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid | |
CAS RN |
957120-81-9 | |
| Record name | {4-[(3-Methylbutanoyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



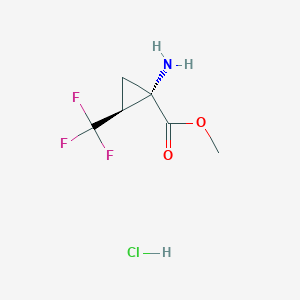
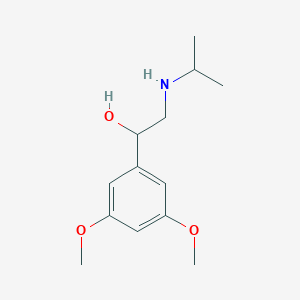
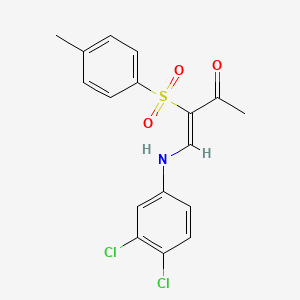
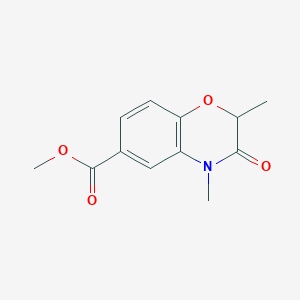
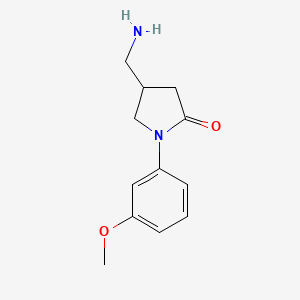
![1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol](/img/structure/B1386677.png)
![Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine](/img/structure/B1386680.png)
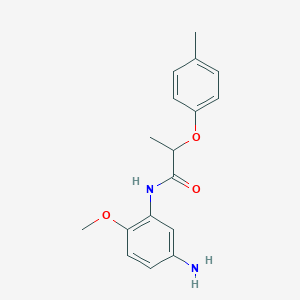
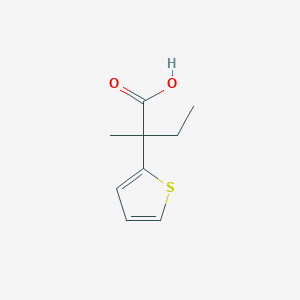
![1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine](/img/structure/B1386686.png)
![3-Ethyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1386687.png)
![5-Methyl-2-[2-(2-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1386688.png)
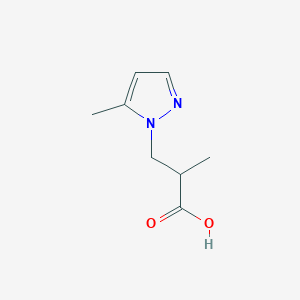
![3-Ethyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1386690.png)